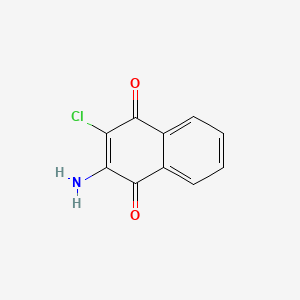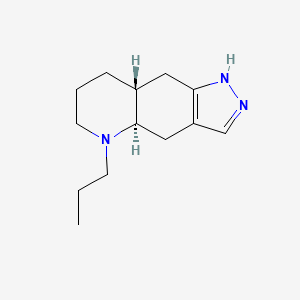![molecular formula C29H27N3O3 B1680465 benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate](/img/structure/B1680465.png)
benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du S 9947 implique plusieurs étapes, notamment la formation de la liaison carbamate et l'incorporation de la partie pyridine. La voie de synthèse détaillée et les conditions réactionnelles sont exclusives et non divulguées publiquement. il est connu que le composé est synthétisé par une série de réactions organiques impliquant le couplage de groupes phénylméthyle et pyridin-2-yléthylcarbamoyle .
Analyse Des Réactions Chimiques
S 9947 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.
Applications de recherche scientifique
S 9947 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier les propriétés et les fonctions des canaux Kv1.5/IKur.
Biologie : Le composé est utilisé en recherche biologique pour étudier le rôle des canaux potassiques dans les processus cellulaires.
Médecine : S 9947 est étudié pour ses applications thérapeutiques potentielles dans le traitement des arythmies cardiaques en raison de sa capacité à bloquer des canaux potassiques spécifiques.
Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique
Mécanisme d'action
S 9947 exerce ses effets en bloquant les canaux Kv1.5/IKur, qui sont impliqués dans la régulation des courants potassiques cardiaques. En inhibant ces canaux, S 9947 peut moduler l'activité électrique des cellules cardiaques, affectant ainsi le rythme cardiaque. Les cibles moléculaires du S 9947 comprennent les canaux Kv1.5 et IKur, et les voies impliquées sont liées à la régulation de l'excitabilité cardiaque .
Applications De Recherche Scientifique
S 9947 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the properties and functions of Kv1.5/IKur channels.
Biology: The compound is utilized in biological research to investigate the role of potassium channels in cellular processes.
Medicine: S 9947 is explored for its potential therapeutic applications in treating cardiac arrhythmias due to its ability to block specific potassium channels.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
S 9947 exerts its effects by blocking the Kv1.5/IKur channels, which are involved in the regulation of cardiac potassium currents. By inhibiting these channels, S 9947 can modulate the electrical activity of cardiac cells, thereby affecting heart rhythm. The molecular targets of S 9947 include the Kv1.5 and IKur channels, and the pathways involved are related to the regulation of cardiac excitability .
Comparaison Avec Des Composés Similaires
S 9947 est unique dans son effet inhibiteur double sur les courants potassiques cardiaques clonés et natifs. Des composés similaires incluent :
4-Aminopyridine : Un autre bloqueur des canaux potassiques, mais avec une spécificité et des applications différentes.
Dofétilide : Un agent antiarythmique de classe III qui cible également les canaux potassiques, mais avec un mécanisme d'action différent.
Amiodarone : Un médicament antiarythmique largement utilisé qui affecte plusieurs canaux ioniques, y compris les canaux potassiques
S 9947 se démarque par son ciblage spécifique de Kv1
Propriétés
IUPAC Name |
benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3/c33-28(31-19-17-24-13-8-9-18-30-24)27-16-7-6-15-26(27)25-14-5-4-12-23(25)20-32-29(34)35-21-22-10-2-1-3-11-22/h1-16,18H,17,19-21H2,(H,31,33)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOLVFLAXFXKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B1680385.png)
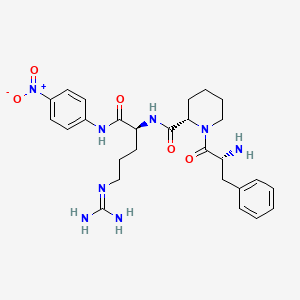

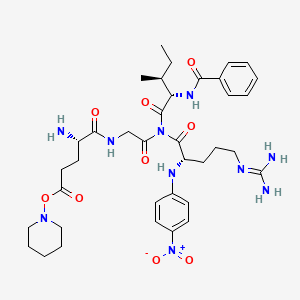
![[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate](/img/structure/B1680390.png)
![N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]acetamide](/img/structure/B1680391.png)
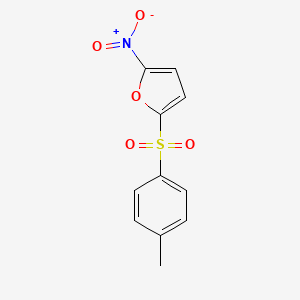
![Naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B1680397.png)

